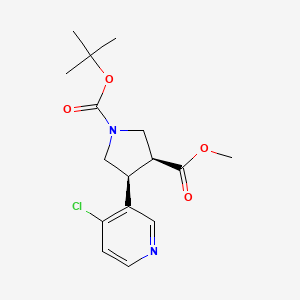![molecular formula C18H23ClN2O4 B1439719 Ethyl 4-([(1,3-benzodioxol-5-ylmethyl)amino]methyl)-3,5-dimethyl-1h-pyrrole-2-carboxylate hydrochloride CAS No. 1185296-08-5](/img/structure/B1439719.png)
Ethyl 4-([(1,3-benzodioxol-5-ylmethyl)amino]methyl)-3,5-dimethyl-1h-pyrrole-2-carboxylate hydrochloride
Descripción general
Descripción
This compound is an organic compound with the molecular formula C18H22N2O4•HCl . It has a molecular weight of 366.84 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound involves a pyrrole ring substituted with ethyl, dimethyl, and a complex benzodioxolylmethylamino methyl groups . More detailed structural analysis or 3D structure information is not available in the search results.Aplicaciones Científicas De Investigación
Detection of Carcinogenic Lead
This compound has been utilized in the synthesis of ligands for the detection of carcinogenic lead (Pb2+) ions. The ligands, when deposited on a glassy carbon electrode with a conducting polymer matrix, have shown significant sensitivity and selectivity towards Pb2+ ions, which is crucial for environmental monitoring and public health .
Anticancer Activity
Derivatives of this compound have been designed and evaluated for their anticancer properties. Some derivatives have shown promising activity against various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia cells. These findings suggest potential for the compound in cancer research and treatment .
Antimicrobial Activity
Research has indicated that certain imidazole-containing compounds related to this chemical structure exhibit good antimicrobial potential. This opens up possibilities for the compound’s use in developing new antimicrobial agents .
Proteomics Research
The compound is available for purchase for proteomics research, indicating its use in the study of proteins and their functions. This can be particularly useful in understanding disease mechanisms and developing targeted therapies .
Synthesis of Novel Ligands
The compound has been used in the synthesis of novel ligands for various biochemical applications. These ligands can be instrumental in studying biological processes and developing new diagnostic tools .
Template for Drug Design
The structure of this compound serves as a template for the design of new drugs. Its molecular framework can be modified to create derivatives with desired biological activities, which is a fundamental approach in medicinal chemistry .
Safety and Hazards
This compound is intended for research use only . It is sold as-is without any representation or warranty whatsoever with respect to the product, including any warranty of merchantability, fitness for a particular purpose, or warranty against infringement of intellectual property rights of a third party .
Mecanismo De Acción
Target of Action
Similar compounds have been reported to target carcinogenic heavy metal ions, such as lead , and have shown potent activities against various cancer cell lines .
Mode of Action
Similar compounds have been used for the significant detection of carcinogenic heavy metal ions, such as lead, via a reliable electrochemical approach .
Biochemical Pathways
Similar compounds have been reported to exhibit good selectivity between cancer cells and normal cells .
Propiedades
IUPAC Name |
ethyl 4-[(1,3-benzodioxol-5-ylmethylamino)methyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4.ClH/c1-4-22-18(21)17-11(2)14(12(3)20-17)9-19-8-13-5-6-15-16(7-13)24-10-23-15;/h5-7,19-20H,4,8-10H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBCYVNRTSMUFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C)CNCC2=CC3=C(C=C2)OCO3)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-Fluoro-[1,1'-biphenyl]-3-amine](/img/structure/B1439644.png)









